

N-Methylatalaphylline: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: **N-Methylatalaphylline**

Cat. No.: **B15591222**

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Abstract

N-Methylatalaphylline, a naturally occurring acridone alkaloid isolated from the plant *Atalantia monophylla*, has emerged as a compound of interest for its therapeutic potential. Acridone alkaloids, as a class, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and anti-allergic properties. This technical guide provides an in-depth overview of the current understanding of **N-Methylatalaphylline**, focusing on its cytotoxic and potential anti-inflammatory and anti-allergic activities. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways potentially modulated by this compound. While direct research on **N-Methylatalaphylline** is still in its early stages, this guide synthesizes the existing evidence and draws parallels from closely related compounds to provide a comprehensive resource for future investigation and drug development efforts.

Introduction

N-Methylatalaphylline is an acridone alkaloid, a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo- γ -pyrone nucleus. It is one of several bioactive alkaloids isolated from *Atalantia monophylla*, a plant traditionally used in some cultures for medicinal purposes.^[1] The therapeutic potential of acridone alkaloids has been increasingly recognized, with studies demonstrating their efficacy in various disease models. This guide

focuses specifically on **N-Methylatalaphylline**, consolidating the available scientific data to facilitate further research into its mechanism of action and potential clinical applications.

Therapeutic Potential and Mechanism of Action

The therapeutic potential of **N-Methylatalaphylline** is being explored in several key areas, primarily in oncology and immunology. The following sections detail the current understanding of its activity in these domains.

Anticancer Activity

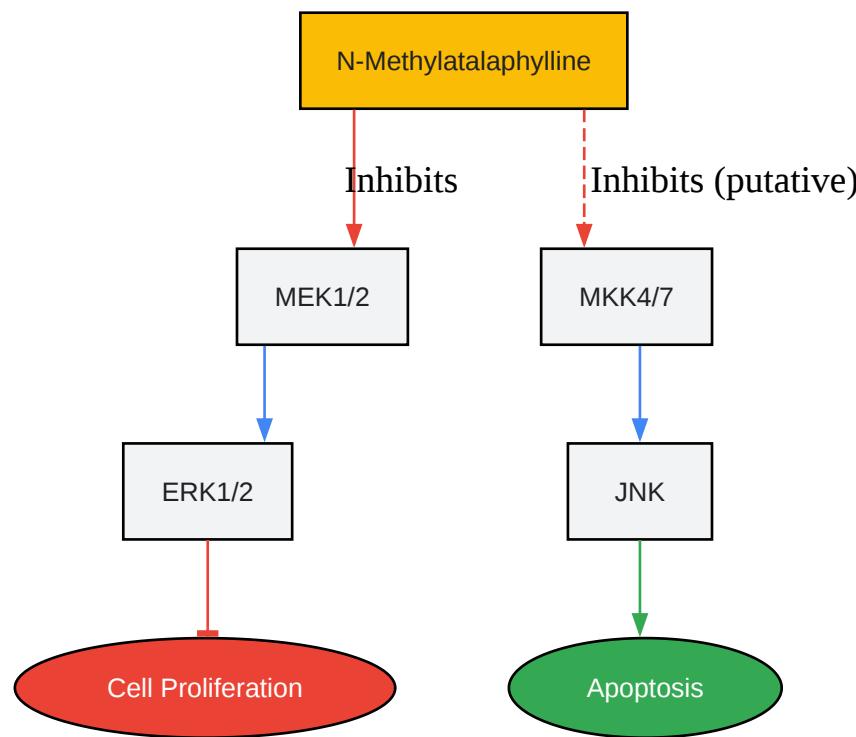
Recent studies have highlighted the cytotoxic effects of **N-Methylatalaphylline** against cancer cell lines. This activity is believed to be mediated, at least in part, through the modulation of key signaling pathways involved in cell proliferation and survival.

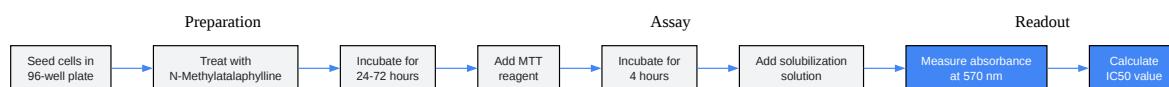
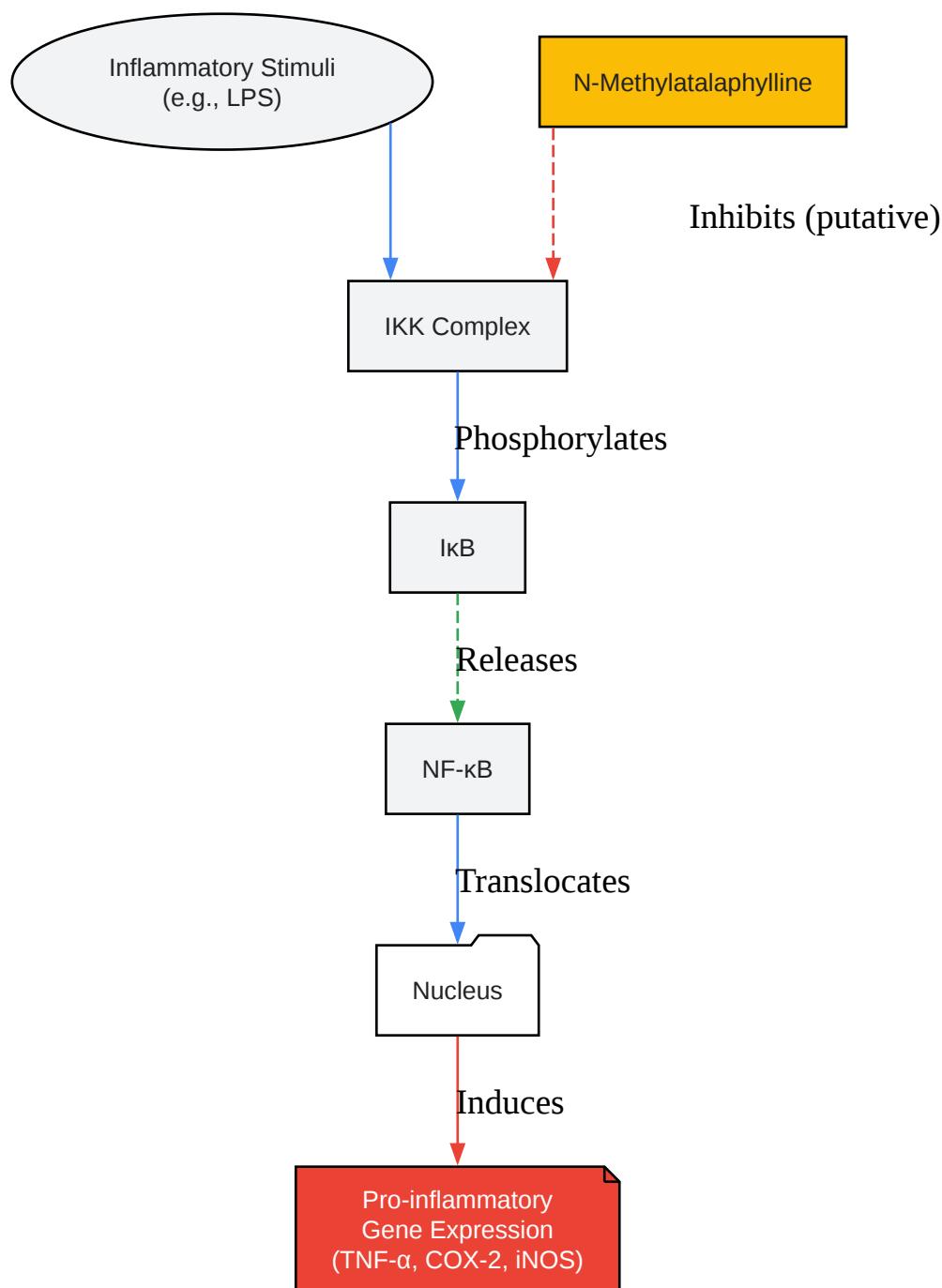
Quantitative Data on Cytotoxicity:

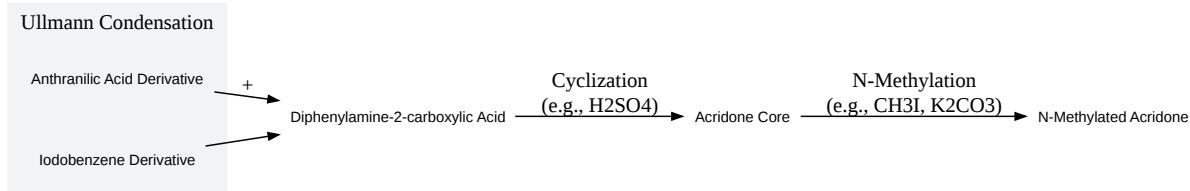
Compound	Cell Line	Assay	IC50 (μM)	Reference
N-Methylatalaphylline	HepG2 (Hepatocellular Carcinoma)	MTT Assay	70.5	[2]
Atalaphylline	HepG2 (Hepatocellular Carcinoma)	MTT Assay	82.1	[2]
Buxifoliadine E	LNCaP (Prostate Carcinoma)	WST-8 Assay	43.10	[3]
Buxifoliadine E	HepG2 (Hepatocellular Carcinoma)	WST-8 Assay	41.36	[3]
Buxifoliadine E	HT29 (Colorectal Adenocarcinoma)	WST-8 Assay	64.60	[3]
Buxifoliadine E	SHSY5Y (Neuroblastoma)	WST-8 Assay	96.27	[3]

Signaling Pathways in Anticancer Activity:

Research on acridone alkaloids isolated from *Atalantia monophylla* suggests that their anticancer effects are mediated through the inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway.^{[3][4][5]} Specifically, the related compound buxifoliadine E was found to suppress cancer cell proliferation by inhibiting the ERK pathway.^{[3][4][5]} The ERK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.^{[6][7][8]} It is highly probable that **N-Methylatalaphylline** exerts its cytotoxic effects through a similar mechanism involving the ERK and potentially the c-Jun N-terminal kinase (JNK) signaling pathways.





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